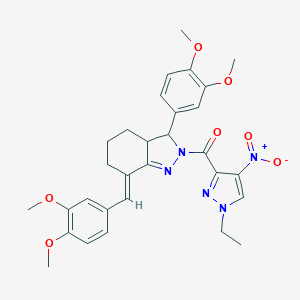![molecular formula C22H17F4N3O3 B456664 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B456664.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including difluoromethyl, methoxyphenyl, quinolinyl, and pyrazol-5-ol moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Difluoromethylation: The difluoromethyl groups can be introduced via a radical difluoromethylation process using difluoromethyl radicals generated from difluoromethyl halides in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and methoxyphenyl derivatives.
Applications De Recherche Scientifique
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share similar structural features but have different fluorine substitution patterns.
Methoxyquinoline derivatives: Compounds with similar quinoline and methoxyphenyl moieties.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The unique combination of difluoromethyl, methoxyphenyl, quinolinyl, and pyrazol-5-ol moieties in [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C22H17F4N3O3 |
|---|---|
Poids moléculaire |
447.4g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(3-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H17F4N3O3/c1-32-13-6-4-5-12(9-13)17-10-15(14-7-2-3-8-16(14)27-17)20(30)29-22(31,21(25)26)11-18(28-29)19(23)24/h2-10,19,21,31H,11H2,1H3 |
Clé InChI |
APCPSMYQBTYKND-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B456581.png)

![(4-METHYL-1,3-THIAZOL-5-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456588.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456589.png)
![3-Ethyl-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456590.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456593.png)

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B456595.png)
![3-Ethyl-5-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456598.png)
![N-ethyl-2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456599.png)
![3-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456600.png)
![N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456602.png)
![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456603.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456604.png)
